molecular formula C25H36Cl2N4O8 B10850877 N-(3,4-Dichlorophenyl)propyl-ETAV

N-(3,4-Dichlorophenyl)propyl-ETAV

Cat. No.: B10850877
M. Wt: 591.5 g/mol
InChI Key: QVZKLLUMEYWUMT-WHJBMRRRSA-N
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Description

N-(3,4-Dichlorophenyl)propyl-ETAV is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an ETAV moiety. This compound has been studied for its binding affinity to various biological targets, making it a subject of interest in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)propyl-ETAV typically involves the reaction of 3,4-dichlorophenylpropylamine with an appropriate ETAV derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)propyl-ETAV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dichlorophenyl)propyl-ETAV is primarily studied for its role as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in neurological conditions and cancer therapies.

Neurological Applications

Research indicates that compounds similar to this compound may serve as inhibitors for proteins associated with neurodegenerative diseases. For instance, the inhibition of PSD-95 (postsynaptic density protein 95) has been linked to neuroprotective effects in ischemic conditions . This suggests that this compound could contribute to treatments aimed at mitigating neuronal damage during stroke or traumatic brain injury.

Anticancer Properties

The compound's derivatives have shown promising results in anticancer activity. Studies involving epidithiodiketopiperazines (ETPs), which share structural similarities with this compound, demonstrated potent cytotoxic effects against various human cancer cell lines . The ability to modify these compounds further enhances their potential as targeted cancer therapies.

Synthesis and Characterization

The synthesis of this compound involves complex chemical processes that ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and application .

Synthetic Pathways

The synthesis typically involves multi-step reactions that can include chiral resolution techniques to enhance the efficacy of the final product. These methods are crucial for developing compounds that are both effective and safe for clinical use .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness and safety of this compound in clinical settings.

Case Study: Stroke Treatment

A notable study explored the use of compounds like this compound in treating ischemic stroke. The findings indicated significant neuroprotective effects when administered prior to reperfusion, suggesting a promising avenue for further investigation .

Case Study: Cancer Cell Line Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against specific cancer cell lines. The structure-activity relationship analysis revealed that modifications to the compound's structure could enhance its therapeutic index while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)propyl-ETAV involves its binding to specific molecular targets, such as the presynaptic density protein 95 (DLG4). This interaction modulates synaptic plasticity and neurotransmitter release, which can influence various physiological processes. The compound’s effects are mediated through pathways involving NMDA receptors and other synaptic proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)propyl-ETAV
  • N-(Naphthalene-2-yl)ethyl-ETAV
  • N-Benzyl-ETAV
  • N-Butyl-ETAV
  • N-Cyclohexylethyl-ETAV

Uniqueness

N-(3,4-Dichlorophenyl)propyl-ETAV is unique due to its specific binding affinity and selectivity for certain biological targets. Its dichlorophenyl group imparts distinct chemical properties that differentiate it from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C25H36Cl2N4O8

Molecular Weight

591.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[2-(3,4-dichlorophenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C25H36Cl2N4O8/c1-12(2)20(25(38)39)30-22(35)13(3)29-24(37)21(14(4)32)31-23(36)18(7-8-19(33)34)28-10-9-15-5-6-16(26)17(27)11-15/h5-6,11-14,18,20-21,28,32H,7-10H2,1-4H3,(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,38,39)/t13-,14?,18-,20-,21-/m0/s1

InChI Key

QVZKLLUMEYWUMT-WHJBMRRRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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